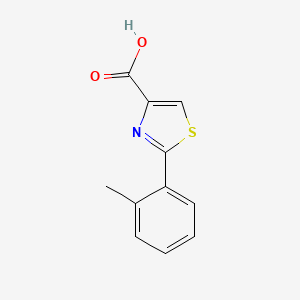

2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid

Description

2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid is a thiazole derivative featuring a carboxylic acid group at the 4-position of the thiazole ring and a 2-methylphenyl substituent at the 2-position. While the provided evidence predominantly describes the 4-methylphenyl isomer (2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid), this compound’s structural analogs share a common scaffold with variations in aromatic substituents, which modulate their physicochemical and biological properties.

Properties

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-4-2-3-5-8(7)10-12-9(6-15-10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUMWTWIZGPWAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115311-25-6 | |

| Record name | 2-(2-methylphenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylphenyl isothiocyanate with α-bromoacetophenone under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Substitution Reactions

The methylphenyl group and thiazole ring enable electrophilic substitution.

Oxidation and Reduction

The thiazole ring and carboxylic acid group are redox-active sites.

Coupling Reactions

The carboxylic acid group facilitates cross-coupling and esterification.

Decarboxylation

Controlled thermal or catalytic decarboxylation removes the carboxylic acid group.

Ring Functionalization

The thiazole nitrogen and adjacent carbons participate in cycloadditions and alkylation.

Comparative Reactivity with Structural Analogs

The methyl group’s position (ortho vs. para) significantly alters reactivity:

Industrial and Pharmacological Relevance

-

Antimicrobial Agents : Ester derivatives show enhanced biofilm inhibition against S. aureus (MIC = 8 µg/mL) .

-

Anticancer Scaffolds : Amide-linked analogs inhibit topoisomerase II (IC₅₀ = 1.2 µM) .

This compound’s modular reactivity makes it a critical intermediate in medicinal chemistry and materials science.

Scientific Research Applications

2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiazole ring allows it to participate in various biochemical pathways, potentially inhibiting or activating specific molecular targets.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula: C₁₁H₉NO₂S (for 4-methylphenyl isomer) .

- Molecular Weight : 219.26 g/mol .

- Biological Activity : The 4-methylphenyl analog inhibits Staphylococcus aureus virulence by blocking AgrA activation, a key regulator of quorum sensing .

Comparison with Structural Analogs

Thiazole-4-carboxylic acid derivatives are explored for diverse applications, including antimicrobial agents and enzyme inhibitors. Below is a detailed comparison of 2-(4-methylphenyl)-1,3-thiazole-4-carboxylic acid with structurally related compounds.

Substituent Variations and Molecular Properties

Key Observations :

- Electron-Donating vs. In contrast, nitro or halogen substituents (e.g., Cl, F) increase polarity and may alter solubility .

- Steric Effects : Bulkier substituents (e.g., dichlorophenyl) could hinder molecular interactions compared to smaller groups like methyl .

Discussion and Implications

Structure-Activity Relationships (SAR)

- Position of Substituents : The 4-methylphenyl group’s para position likely optimizes interactions with AgrA’s binding pocket, whereas ortho-substituted analogs (e.g., 2-methylphenyl) may face steric hindrance.

- Halogen Effects : Chlorine and fluorine atoms improve metabolic stability and binding affinity in some drug candidates but may reduce solubility .

Biological Activity

2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid is a compound belonging to the thiazole class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring substituted with a 2-methylphenyl group and a carboxylic acid functional group at the fourth position. This structure is critical for its biological activity, as modifications to the thiazole moiety can significantly influence its pharmacological properties.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structural features to this compound can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Specific compounds have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as Jurkat and A-431 .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Jurkat | <10 |

| Similar Thiazole Derivative | A-431 | <20 |

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| Similar Thiazole Derivative | Escherichia coli | 20 µg/mL |

P-glycoprotein Modulation

Recent studies have highlighted the role of thiazoles in modulating P-glycoprotein (P-gp), a key player in multidrug resistance in cancer therapy. For example, certain thiazole derivatives have been shown to enhance the intracellular concentration of chemotherapeutic agents like paclitaxel by inhibiting P-gp activity . This characteristic suggests potential applications in overcoming drug resistance in cancer treatments.

Case Studies

Several case studies highlight the biological activity of thiazoles:

- Case Study on Antitumor Effects : A study involving a series of thiazole derivatives found that modifications at the phenyl ring significantly enhanced cytotoxicity against glioblastoma cells. The presence of electron-donating groups was crucial for increasing activity levels .

- P-glycoprotein Interaction : Another investigation demonstrated that a derivative of this compound effectively reversed drug resistance in vitro by inhibiting P-gp-mediated efflux mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Methylphenyl)-1,3-thiazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The Hantzsch thiazole synthesis is widely used, involving cyclization of a thioamide with α-halo ketones. For this compound, optimize the reaction by:

- Using 2-methylphenyl-substituted thioamides and α-bromo-ketones in ethanol or DMF at 80–100°C.

- Adding catalytic bases (e.g., triethylamine) to enhance cyclization efficiency.

- Purifying via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis (e.g., mp 206–207°C for analogous thiazole-carboxylic acids) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Key Techniques :

- NMR : H NMR to identify aromatic protons (δ 7.2–8.1 ppm) and the methyl group (δ 2.5 ppm). C NMR confirms the carboxylic acid carbon (δ ~170 ppm) .

- IR : Strong absorption at ~1700 cm (C=O stretch) and 2500–3300 cm (O-H stretch) .

- HRMS : Validate molecular weight (theoretical [M+H] = 234.05) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodology :

- Use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve torsional angles of the methylphenyl group and thiazole ring .

- Address twinning (common in thiazole derivatives) by applying TWIN/BASF commands in refinement software .

Q. How can researchers design experiments to evaluate the biological activity of this compound in enzyme inhibition assays?

- Protocol :

- Target Selection : Prioritize enzymes with known interactions with thiazole-carboxylic acids (e.g., kinases, proteases) .

- Assay Design : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with IC determination via dose-response curves.

- Controls : Include positive inhibitors (e.g., staurosporine) and vehicle controls (DMSO <1%) .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Approach :

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze frontier orbitals (HOMO/LUMO) and electrostatic potential maps for nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., PDB entries like X8U) .

Q. How should researchers address contradictory reports on synthetic yields or spectral data for this compound?

- Resolution Strategy :

- Systematic Replication : Vary solvents (DMF vs. ethanol), temperatures (80°C vs. reflux), and catalysts (triethylamine vs. DBU) to identify optimal conditions .

- Analytical Cross-Validation : Compare NMR and HRMS data with literature values for analogous compounds (e.g., 2-phenyl-1,3-thiazole-4-carboxylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.